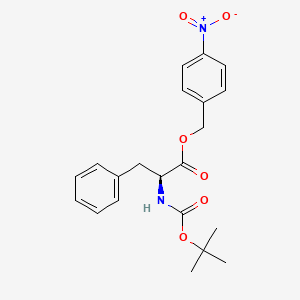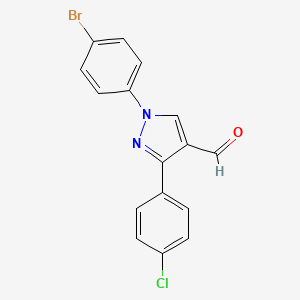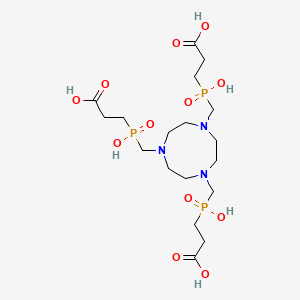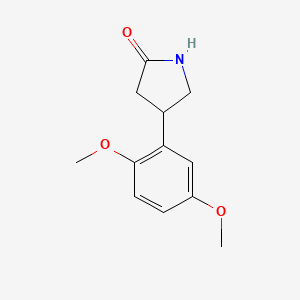
(S)-2-Benzylamino-succinic acid 4-tert-butyl ester (Bzl-L-Asp(OtBu)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Benzylamino-succinic acid 4-tert-butyl ester (Bzl-L-Asp(OtBu)-OH) is a small organic molecule with a variety of applications in the scientific research field. It is an ester of benzylamino-succinic acid, a carboxylic acid, and tert-butyl alcohol, and is used in a wide range of experiments, such as those related to biochemistry, physiology, and drug design. Bzl-L-Asp(OtBu)-OH is also known as benzyloxycarbonyl-L-aspartic acid and is a useful reagent for the synthesis of peptide derivatives.
Aplicaciones Científicas De Investigación
Bzl-L-Asp(OtBu)-OH is used in a variety of scientific research applications. It can be used as a reagent in the synthesis of peptide derivatives, such as peptidomimetics and peptide-based drugs. It is also used in the synthesis of peptide-based inhibitors, which are used in the study of protein-protein interactions. Bzl-L-Asp(OtBu)-OH is also used in the synthesis of peptide-based vaccines, which are used in the study of infectious diseases.
Mecanismo De Acción
The mechanism of action of Bzl-L-Asp(OtBu)-OH is not fully understood. However, it is believed that the molecule acts as a peptide-mimetic, which means that it mimics the structure of a peptide, but without the peptide bond. This allows it to interact with proteins in a similar manner to a peptide, but without the need for a peptide bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bzl-L-Asp(OtBu)-OH are not yet fully understood. However, it has been shown to interact with proteins in a manner similar to a peptide and can thus affect the activity of proteins. It has also been shown to modulate the activity of enzymes, which can affect the biochemical processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bzl-L-Asp(OtBu)-OH is a useful reagent for a variety of lab experiments. Its small size and low cost make it an attractive option for researchers. Additionally, it is relatively easy to synthesize and can be used in a wide range of experiments. However, it is important to note that Bzl-L-Asp(OtBu)-OH is not suitable for use in vivo experiments, as it is not metabolized by the body and can thus accumulate in the body over time.
Direcciones Futuras
There are a number of potential future directions for Bzl-L-Asp(OtBu)-OH. These include further research into its mechanism of action, its potential applications in drug design, and its potential use in the development of vaccines and other therapeutic agents. Additionally, Bzl-L-Asp(OtBu)-OH could be further studied for its potential use in the synthesis of peptide-based inhibitors and peptide-based vaccines. Finally, further research could be conducted into the biochemical and physiological effects of Bzl-L-Asp(OtBu)-OH, as well as its potential toxicity.
Métodos De Síntesis
Bzl-L-Asp(OtBu)-OH can be synthesized by a simple two-step procedure. The first step involves the reaction of benzylamine with succinic anhydride in the presence of pyridine to form the benzylamino-succinic acid. The second step involves the reaction of the benzylamino-succinic acid with tert-butyl alcohol to form the Bzl-L-Asp(OtBu)-OH. This reaction is typically carried out in aqueous media and can be catalyzed by a base, such as potassium carbonate or sodium hydroxide.
Propiedades
IUPAC Name |
(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARUOMVHHZHGHB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)







![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)


